
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine
Overview
Description
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine: is an organic compound that features a morpholine ring attached to a propyl chain, which is further connected to a benzene ring substituted with two amine groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine typically involves the reaction of 3-chloropropylamine with morpholine to form N-(3-morpholin-4-yl-propyl)amine. This intermediate is then reacted with benzene-1,4-diamine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amine groups on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives with reduced functional groups.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
- 4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine
- N-(3-morpholin-4-yl-propyl)-benzene-1,3-diamine
- N-(3-morpholin-4-yl-propyl)-benzene-1,2-diamine
Comparison: this compound is unique due to the specific positioning of the amine groups on the benzene ring, which can influence its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications.
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
4-N-(3-morpholin-4-ylpropyl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H21N3O/c14-12-2-4-13(5-3-12)15-6-1-7-16-8-10-17-11-9-16/h2-5,15H,1,6-11,14H2 |
InChI Key |
SSGNTACICQYKFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
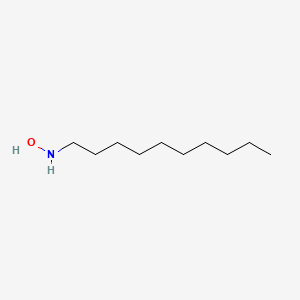
![2-Methyl-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B8615472.png)
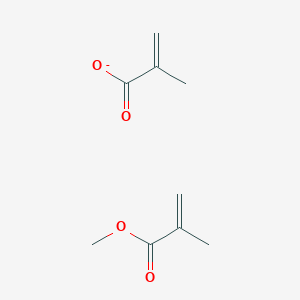
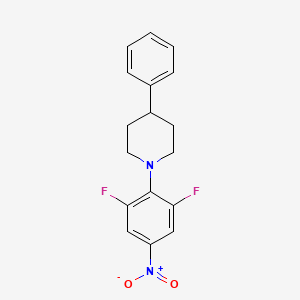
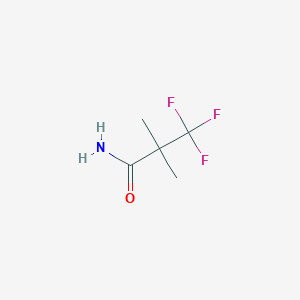
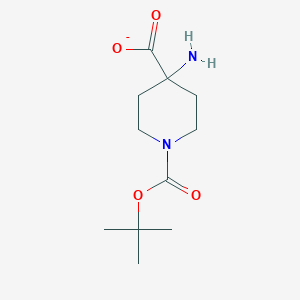
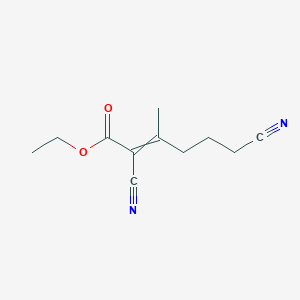
![2-(1-Bromoethyl)-2-[4-(2-methylpropyl)phenyl]-1,3-dioxolane](/img/structure/B8615542.png)
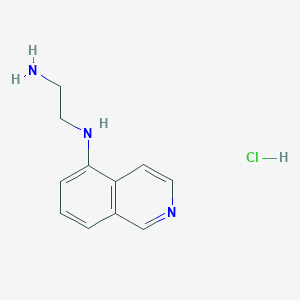
![4-(2-ethyl-1H-imidazo[4,5-c]quinolin-1-yl)butan-1-amine](/img/structure/B8615550.png)
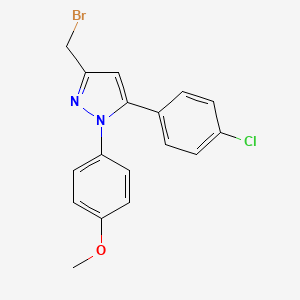

![6-{4-[2-(Trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine-3-carbonitrile](/img/structure/B8615565.png)
![6-Chloro-9-cyclobutyl-9H-imidazo[4,5-c]pyridazine](/img/structure/B8615575.png)
